molecular formula C11H11F2NO B2786592 N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide CAS No. 1182943-79-8

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide

Cat. No.: B2786592
CAS No.: 1182943-79-8
M. Wt: 211.212
InChI Key: VOSGBVJZCRCOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C11H11F2NO and a molecular weight of 211.212 g/mol. This compound is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide typically involves the reaction of 2,6-difluoroacetophenone with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[1-(2,6-dichlorophenyl)ethyl]prop-2-enamide: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    N-[1-(2,6-dibromophenyl)ethyl]prop-2-enamide:

    N-[1-(2,6-dimethylphenyl)ethyl]prop-2-enamide: The methyl groups can influence the compound’s steric and electronic properties, making it suitable for different applications.

Properties

IUPAC Name

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-3-10(15)14-7(2)11-8(12)5-4-6-9(11)13/h3-7H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSGBVJZCRCOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.